methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
CAS No.:
Cat. No.: VC15562942
Molecular Formula: C20H15N3O3S
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N3O3S |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | methyl 4-[(Z)-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
| Standard InChI | InChI=1S/C20H15N3O3S/c1-12-4-3-5-15(10-12)17-21-20-23(22-17)18(24)16(27-20)11-13-6-8-14(9-7-13)19(25)26-2/h3-11H,1-2H3/b16-11- |
| Standard InChI Key | MZYNAOPSDJKUDM-WJDWOHSUSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2 |
Introduction
Methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound characterized by its unique thiazolo-triazole framework. This compound features a methyl benzoate moiety and a substituted thiazolo[3,2-b] triazole system, which contributes to its potential biological activities. The structural complexity arises from the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}benzoate typically involves several key steps, often utilizing cyclocondensation methods. These methods can be optimized based on available starting materials and desired modifications for improved yields. Industrial production may employ similar synthetic routes but may utilize continuous flow reactors to enhance efficiency and yield while ensuring high purity through purification techniques such as recrystallization and chromatography.
Biological Activities and Applications
Research indicates that compounds with similar structures show significant biological activities, including anticancer and anti-inflammatory properties. Methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}benzoate can interact with various biological targets, suggesting its potential influence on multiple biochemical pathways relevant to disease states.
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}benzoate. Here are some notable examples:
These compounds highlight the uniqueness of methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}benzoate through its specific substituents and diverse biological profile.
Potential Applications
Methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxothiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}benzoate has potential applications in various fields, including medicinal chemistry and pharmaceutical research. Its unique structural arrangement and biological activities make it an interesting candidate for further study and development.
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